5-phenyl-2-propyl-N-(tetrahydrofuran-2-ylmethyl)furan-3-carboxamide
Description
This compound is a furan-3-carboxamide derivative characterized by a 5-phenyl and 2-propyl substitution on the furan ring. The carboxamide group is further modified with a tetrahydrofuran-2-ylmethyl substituent. The tetrahydrofuran (THF) moiety in the N-substituent may influence solubility and conformational flexibility, distinguishing it from simpler alkyl or aryl carboxamides.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-5-phenyl-2-propylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-2-7-17-16(19(21)20-13-15-10-6-11-22-15)12-18(23-17)14-8-4-3-5-9-14/h3-5,8-9,12,15H,2,6-7,10-11,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDUIKOCNOZENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-2-propyl-N-(tetrahydrofuran-2-ylmethyl)furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Propyl Group: The propyl group can be added through an alkylation reaction, using propyl bromide and a strong base like sodium hydride.
Incorporation of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be introduced through a nucleophilic substitution reaction, using tetrahydrofuran-2-ylmethyl chloride and a suitable nucleophile.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, using an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-2-propyl-N-(tetrahydrofuran-2-ylmethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
5-phenyl-2-propyl-N-(tetrahydrofuran-2-ylmethyl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-phenyl-2-propyl-N-(tetrahydrofuran-2-ylmethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro (NO₂) and trifluoromethyl (CF₃) groups in 5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide enhance electrophilicity, making it reactive in pesticidal contexts . In contrast, the phenyl and propyl groups in the target compound may favor hydrophobic interactions.
- Solubility and Bioavailability: The THF moiety in the target compound likely improves water solubility compared to purely aromatic N-substituents (e.g., 3-chlorophenyl in ). This aligns with the "lumping strategy" principle, where polar substituents reduce aggregation in biological systems .
- Biological Targets: Compounds with diethylamino groups (e.g., ) often target neurotransmitter receptors, while sulfur-containing analogs (e.g., ) exhibit antimicrobial effects. The THF-linked carboxamide may interact with enzymes requiring cyclic ether recognition.
Biological Activity
5-Phenyl-2-propyl-N-(tetrahydrofuran-2-ylmethyl)furan-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a furan ring, which is known for its diverse biological activities. The presence of the tetrahydrofuran moiety and the phenyl group contributes to its unique pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular pathways and potential therapeutic uses.
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), particularly HDAC6, which is implicated in various diseases including cancer and neurodegenerative disorders. In vitro studies indicate a significant inhibitory effect on HDAC6 with an IC50 value in the nanomolar range, suggesting strong selectivity over other HDAC isoforms .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This suggests a role in treating inflammatory conditions .
- Neuroprotective Properties : In animal models of acute liver injury induced by acetaminophen, the compound demonstrated protective effects, indicating potential applications in liver diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Acute Liver Injury Model : In a study involving mice subjected to acetaminophen overdose, administration of the compound at a dose of 40 mg/kg resulted in significant reductions in liver damage markers compared to control groups. Histological analysis showed improved liver architecture and reduced necrosis .
- Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation through HDAC inhibition. The selectivity for HDAC6 over HDAC1 was noted, making it a candidate for targeted cancer therapies .
Data Tables
| Biological Activity | IC50 Value (nM) | Remarks |
|---|---|---|
| HDAC6 Inhibition | 4.95 | High selectivity over HDAC1 |
| TNF-α Inhibition | Not specified | Significant reduction observed |
| Liver Protection (APAP) | 40 mg/kg | Significant therapeutic effect |
Research Findings
Recent studies have further elucidated the pharmacodynamics and pharmacokinetics of this compound:
- Pharmacokinetics : Preliminary data suggest favorable absorption and distribution characteristics, with good brain penetration noted in animal models.
- Safety Profile : Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses, supporting its potential for clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
